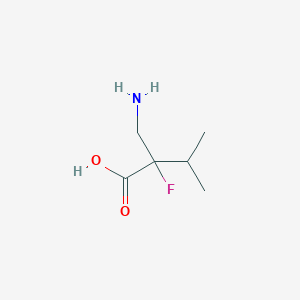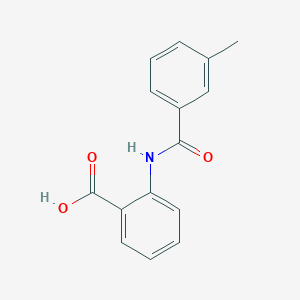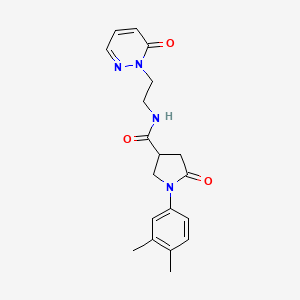
2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid” is an organic compound that contains functional groups such as aminomethyl (-CH2NH2) and carboxylic acid (-COOH) . It’s likely to be a derivative of butanoic acid, which is a four-carbon fatty acid . The presence of the aminomethyl group suggests that it might have properties similar to amines .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid” are not available, similar compounds have been synthesized through various methods. For instance, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . Another study reported the synthesis of a compound through the reductive amination of 5-formylfuran-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid” would likely include a butanoic acid backbone with a fluorine atom and an aminomethyl group attached . The exact structure would depend on the positions of these substituents on the carbon chain .
Chemical Reactions Analysis
The chemical reactions involving “2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid” would likely depend on its functional groups. For instance, the aminomethyl group might participate in reactions typical of amines, such as acid-base reactions . The carboxylic acid group could undergo reactions such as esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid” would likely depend on its molecular structure. For instance, it might exhibit properties typical of carboxylic acids, such as the ability to form hydrogen bonds . The presence of the fluorine atom might also influence its properties, as fluorine is highly electronegative .
Mechanism of Action
Target of Action
It’s structurally similar to gabapentin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (gaba) . Gabapentin is used in the management of peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures . Therefore, it’s plausible that 2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid may have similar targets and roles.
Mode of Action
Amines, which this compound is a type of, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The classification of amines depends on the number of alkyl groups bonded to the nitrogen atom . This structural characteristic may influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Amino acids, which this compound is related to, can be synthesized from glycolytic and citric acid cycle intermediates . All catabolic pathways for carbohydrates, proteins, and lipids eventually connect into glycolysis and the citric acid cycle pathways .
Pharmacokinetics
A prodrug of gabapentin, xp13512, was designed to be absorbed throughout the intestine by high capacity nutrient transporters . It was rapidly converted to gabapentin in intestinal and liver tissue from rats, dogs, monkeys, and humans . Over 85% of the dose was excreted unchanged in the urine within 12 hours, and no metabolites with antibiotic activity were observed in urine .
Result of Action
Amines, which this compound is a type of, have a zwitterionic form due to internal hydrogen bonding between phosphonate and ammonium groups . This characteristic may influence the molecular and cellular effects of the compound’s action.
Action Environment
Aminomethylphosphonic acid, a weak organic acid with a phosphonic acid group, can be used as a biocide and pesticide . It also has applications in research to assess the exposure of glyphosate . This suggests that environmental factors may influence the action, efficacy, and stability of related compounds.
Safety and Hazards
The safety and hazards associated with “2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid” would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. This might include wearing personal protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
2-(aminomethyl)-2-fluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c1-4(2)6(7,3-8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHQOHLWJCERHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1546395-30-5 |
Source


|
| Record name | 2-(aminomethyl)-2-fluoro-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[2-[[4-Methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2884211.png)

![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)


![1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B2884219.png)
![1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one](/img/structure/B2884221.png)


![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2884224.png)